Species-Dependent Potency Profile: A Critical Divergence for Mouse Model Selection
A-740003 demonstrates a highly divergent potency profile across species that differentiates it from alternative P2X7 antagonists. While its potency at rat (IC50 = 18 nM) and human (IC50 = 40 nM) P2X7 receptors is comparable to other selective antagonists, its activity at mouse P2X7 receptors is dramatically reduced (IC50 = 0.68 µM), representing a 38-fold and 17-fold drop in potency relative to rat and human receptors, respectively [REFS-1, REFS-2]. In contrast, A-804598 exhibits near-equivalent potency across all three species (rat IC50 = 10 nM, human IC50 = 11 nM, mouse IC50 = 9 nM) [3]. This 75-fold difference in mouse P2X7 potency between A-740003 and A-804598 renders A-740003 effectively inactive in standard mouse models, making A-804598 or JNJ-47965567 the superior choice for murine studies.
| Evidence Dimension | Potency at mouse P2X7 receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.68 µM (680 nM) |
| Comparator Or Baseline | A-804598 IC50 = 9 nM |
| Quantified Difference | A-804598 is ~75-fold more potent than A-740003 at mouse P2X7 |
| Conditions | Recombinant mouse P2X7 receptor, agonist-stimulated calcium influx assay |
Why This Matters
Researchers using mouse models of neuropathic pain or inflammation must select A-804598 or JNJ-47965567 over A-740003 to ensure adequate target engagement.
- [1] Honore P, et al. J Pharmacol Exp Ther. 2006;319(3):1376-1385. doi:10.1124/jpet.106.111559 View Source
- [2] Alomone Labs. P2X7 Receptor Antagonist Explorer Kit (EK-410) Certificate of Analysis. Accessed May 2026. View Source
- [3] Donnelly-Roberts DL, et al. Neuropharmacology. 2009;56(1):223-229. doi:10.1016/j.neuropharm.2008.06.012 View Source
